3-(2-chloro-6-fluorophenyl)-N-(2,3-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
3-(2-chloro-6-fluorophenyl)-N-(2,3-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C18H16ClFN2O2 and its molecular weight is 346.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0884336 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectroscopic Properties
Research in the field of synthetic chemistry often explores compounds with complex structures for their unique properties and applications. For instance, the synthesis and characterization of new thiourea derivatives demonstrated significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities. These compounds were synthesized and characterized by elemental analysis, IR, and NMR spectroscopy, showcasing the intersection of synthetic chemistry and microbiology for potential pharmaceutical applications (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Activity
The development and testing of novel compounds for their anticancer activity is a critical area of research. For example, a series of 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues were synthesized and screened for their anticancer activity. One compound, in particular, showed high activity against leukemia cell lines, underscoring the importance of structural modifications in enhancing biological activity and the potential of such compounds in cancer therapy (Ahsan, 2012).
Chemical Sensing and Environmental Monitoring
The development of chemical sensors for environmental monitoring or hazardous substance detection is another significant area of research. A study on the "Covalent Assembly" based fluorescent probe for nerve agent mimic detection via Lossen rearrangement highlights the innovative approaches in sensor technology. The probe exhibited high selectivity and sensitivity, demonstrating the potential of chemically engineered molecules in safety and environmental protection applications (Huo et al., 2019).
Fluorescent pH Sensors
Fluorescent pH sensors are crucial for various applications, including biological imaging and environmental monitoring. A study introduced a heteroatom-containing organic fluorophore that exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This compound serves as a fluorescent pH sensor with reversible switching between different states, highlighting the role of molecular design in developing advanced sensing technologies (Yang et al., 2013).
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(2,3-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c1-10-5-3-8-14(11(10)2)21-18(23)16-9-15(22-24-16)17-12(19)6-4-7-13(17)20/h3-8,16H,9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGJSVDINBMCKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=NO2)C3=C(C=CC=C3Cl)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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